molecular formula C18H15N3O5S B2418184 benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone CAS No. 851802-27-2

benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Cat. No.: B2418184
CAS No.: 851802-27-2
M. Wt: 385.39
InChI Key: GTIXZGCSAGPQSC-UHFFFAOYSA-N
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Description

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic compound that features a benzo[d][1,3]dioxole ring system, a nitrobenzyl thioether, and a dihydroimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole ring system: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the nitrobenzyl thioether: This step involves the nucleophilic substitution of a nitrobenzyl halide with a thiol group.

    Construction of the dihydroimidazole moiety: This can be synthesized through the condensation of an amine with a carbonyl compound, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The thioether can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Conversion of the nitro group to an amine.

    Reduction: Conversion of the carbonyl group to an alcohol.

    Substitution: Formation of new thioether derivatives.

Scientific Research Applications

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-yl derivatives: These compounds share the benzo[d][1,3]dioxole ring system and may have similar electronic properties.

    Nitrobenzyl thioethers: Compounds with a nitrobenzyl thioether moiety may exhibit similar reactivity in substitution reactions.

    Dihydroimidazole derivatives: These compounds share the dihydroimidazole moiety and may have similar biological activities.

Uniqueness

Benzo[d][1,3]dioxol-5-yl(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is unique due to the combination of these three distinct moieties in a single molecule, which imparts it with a unique set of chemical and biological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S/c22-17(13-3-6-15-16(9-13)26-11-25-15)20-8-7-19-18(20)27-10-12-1-4-14(5-2-12)21(23)24/h1-6,9H,7-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTIXZGCSAGPQSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC4=C(C=C3)OCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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